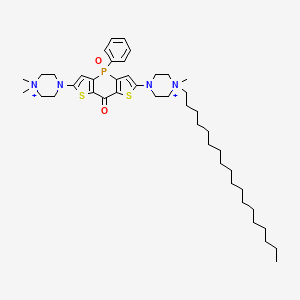
Mem-C1C18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mem-C1C18 is a polarity-sensitive fluorescent probe with excellent plasma membrane anchoring, high brightness, and a sensitive response to environmental polarity by altering the fluorescence lifetime . It is primarily used to quantify changes in the polarity of the plasma membrane during ferroptosis .
Chemical Reactions Analysis
Mem-C1C18 undergoes various chemical reactions, primarily involving changes in fluorescence lifetime in response to environmental polarity . The compound is sensitive to the polarity of its environment, which makes it useful for monitoring changes in the plasma membrane during ferroptosis . Common reagents and conditions used in these reactions are not specified, but the major product formed is the altered fluorescence signal that indicates changes in membrane polarity .
Scientific Research Applications
Mem-C1C18 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the polarity of various environments.
Biology: Utilized to monitor changes in the plasma membrane during ferroptosis, a type of cell death.
Medicine: Helps in understanding the mechanisms of ferroptosis, which can be relevant in disease research.
Industry: Employed in the development of new fluorescent probes and sensors for various applications.
Mechanism of Action
Mem-C1C18 exerts its effects by anchoring to the plasma membrane and altering its fluorescence lifetime in response to changes in environmental polarity . This allows for the quantification of changes in membrane polarity during ferroptosis . The molecular targets and pathways involved include the plasma membrane and the processes that lead to changes in its polarity .
Comparison with Similar Compounds
Mem-C1C18 is unique due to its high brightness and sensitive response to environmental polarity . Similar compounds include Mem-C18C18, which also displays membrane-specific properties for visualizing ferroptosis . Both compounds are used to monitor microenvironment polarity of various cell membranes .
Properties
Molecular Formula |
C44H69N4O2PS2+2 |
|---|---|
Molecular Weight |
781.2 g/mol |
IUPAC Name |
5-(4,4-dimethylpiperazin-4-ium-1-yl)-11-(4-methyl-4-octadecylpiperazin-4-ium-1-yl)-2-oxo-2-phenyl-6,10-dithia-2λ5-phosphatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraen-8-one |
InChI |
InChI=1S/C44H69N4O2PS2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-30-48(4)33-28-46(29-34-48)41-36-39-44(53-41)42(49)43-38(51(39,50)37-24-21-20-22-25-37)35-40(52-43)45-26-31-47(2,3)32-27-45/h20-22,24-25,35-36H,5-19,23,26-34H2,1-4H3/q+2 |
InChI Key |
NECGCOSSFLIZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCN(CC1)C2=CC3=C(S2)C(=O)C4=C(P3(=O)C5=CC=CC=C5)C=C(S4)N6CC[N+](CC6)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


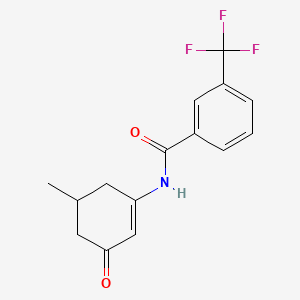
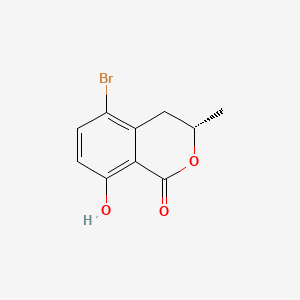
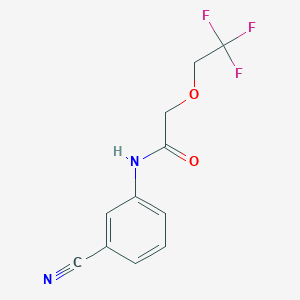
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
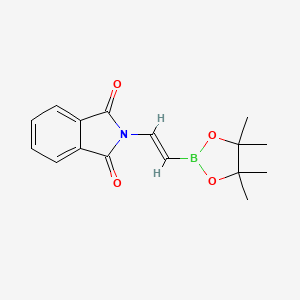
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)

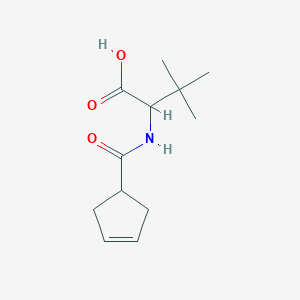
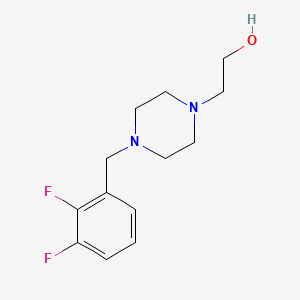
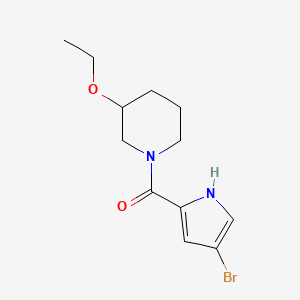

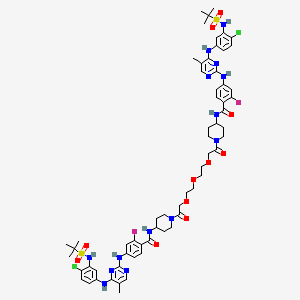
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)

